molecular formula C15H24BrO4P B2879906 dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate CAS No. 373619-00-2

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2879906
CAS No.: 373619-00-2
M. Wt: 379.231
InChI Key: GADVMYIWWOSWOR-UHFFFAOYSA-N
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Description

Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester group (dibutyl), a 4-bromophenyl substituent, and a hydroxymethyl moiety.

Properties

IUPAC Name

(4-bromophenyl)-dibutoxyphosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrO4P/c1-3-5-11-19-21(18,20-12-6-4-2)15(17)13-7-9-14(16)10-8-13/h7-10,15,17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADVMYIWWOSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=CC=C(C=C1)Br)O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Abramov Reaction Approach

The Abramov reaction, a classical method for α-hydroxyphosphonate synthesis, involves the nucleophilic addition of dialkyl phosphites to carbonyl compounds. For dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate, this protocol employs 4-bromobenzaldehyde and dibutyl phosphite under Brønsted acid catalysis (e.g., HCl or p-TsOH).

Mechanistic Pathway :

  • Protonation : The carbonyl oxygen of 4-bromobenzaldehyde undergoes protonation, enhancing electrophilicity.
  • Nucleophilic Attack : Dibutyl phosphite’s phosphorus center attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation : The intermediate collapses to yield the α-hydroxyphosphonate product.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (aldehyde:dibutyl phosphite)
  • Catalyst : 5 mol% p-toluenesulfonic acid
  • Solvent : Toluene, reflux (110°C)
  • Reaction Time : 12–16 hours
  • Yield : 68–72% (theoretical maximum limited by equilibrium dynamics).

Limitations :

  • Competing side reactions include aldol condensation of 4-bromobenzaldehyde under acidic conditions.
  • Moisture sensitivity necessitates anhydrous setups.

Pudovik Addition with Controlled Rearrangement

The Pudovik addition, followed by suppression of the-phospha-Brook rearrangement, offers a high-yielding route. Ghosal’s 2019 methodology (adapted from Source) uses n-butyllithium (n-BuLi) to mediate the reaction between dibutyl phosphite and 4-bromobenzaldehyde under solvent-free conditions.

Critical Parameters :

  • Base : 1.2 equivalents n-BuLi
  • Temperature : −78°C to 25°C (gradual warming)
  • Atmosphere : Inert (N₂ or Ar)
  • Yield : 85–89%.

Mechanistic Insights :

  • Lithiation : n-BuLi deprotonates dibutyl phosphite, generating a nucleophilic phosphite anion.
  • Carbonyl Addition : The anion attacks 4-bromobenzaldehyde, forming a β-hydroxyphosphonate intermediate.
  • Quenching : Immediate aqueous workup prevents rearrangement, isolating the target compound.

Advantages :

  • Avoids side products from over-rearrangement.
  • Compatible with electron-deficient aldehydes.

Silylation-Protected Synthesis

Adapting methodologies from CN101323628A (Source), this route introduces trimethylchlorosilane (TMCS) and sodium iodide to protect reactive hydroxyl groups during phosphorylation.

Stepwise Procedure :

  • Silylation :
    • Reagents : TMCS (1.5 equiv), NaI (1.2 equiv)
    • Solvent : Acetonitrile, 30°C, 2 hours
    • Product : O-silylated 4-bromobenzaldehyde intermediate.
  • Phosphorylation :

    • Reagent : Dibutyl phosphite (1.1 equiv)
    • Conditions : N₂ atmosphere, 40°C, 4 hours.
  • Deprotection :

    • Reagent : Methanol, 30°C, 3 hours
    • Yield : 78–81%.

Applications :

  • Ideal for substrates prone to oxidation or nucleophilic substitution.
  • Enables sequential functionalization of the hydroxyl group.

Comparative Analysis of Methods

Parameter Abramov Reaction Pudovik Addition Silylation-Protected
Yield 68–72% 85–89% 78–81%
Reaction Time 12–16 hours 6–8 hours 9 hours (total)
Catalyst p-TsOH n-BuLi TMCS/NaI
Moisture Sensitivity High Moderate Low
Byproducts Aldol adducts Minimal Siloxane derivatives

Key Observations :

  • The Pudovik method achieves superior yields due to kinetic control and minimized side reactions.
  • Silylation-protected synthesis enhances stability but adds synthetic steps.
  • Abramov’s simplicity remains advantageous for small-scale production.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate Pudovik addition but promote rearrangement.
  • Toluene and acetonitrile optimize selectivity in Abramov and silylation routes, respectively.

Temperature Gradients

  • Low temperatures (−78°C) favor nucleophilic attack in Pudovik additions, while higher temperatures (40–110°C) drive equilibria in Abramov reactions.

Spectroscopic Validation

  • ³¹P NMR : Singlets at δ 18–22 ppm confirm phosphonate formation.
  • IR Spectroscopy : Absorption bands at 1250 cm⁻¹ (P=O) and 3400 cm⁻¹ (-OH) validate functionality.

Applications and Derivatives

Biological Activity

  • α-Hydroxyphosphonates exhibit HIV protease inhibition and antitumor activity , as demonstrated in acyclic nucleoside phosphonate analogs.

Material Science

  • The 4-bromophenyl moiety enables Suzuki–Miyaura cross-coupling, facilitating integration into conjugated polymers.

Chemical Reactions Analysis

Types of Reactions

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the bromophenyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions. This property is exploited in synthesizing more complex organic molecules.
  • Phosphonate Chemistry : Phosphonates are known for their ability to form stable complexes with metals, which can be utilized in catalysis. The compound's phosphonate group can facilitate the formation of organophosphorus catalysts that are effective in various organic transformations .

Medicinal Chemistry

The biological activity of this compound has been investigated for potential therapeutic applications:

  • Anticancer Activity : Studies have shown that phosphonate derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes. For example, phosphonates are known to inhibit serine hydrolases, which play critical roles in various biological processes. Research indicates that modifications to the phosphonate moiety can enhance inhibitory potency and selectivity .

Materials Science

This compound is also being studied for its potential applications in materials science:

  • Synthesis of Hybrid Materials : The compound can be incorporated into hybrid materials that combine organic and inorganic components. Such materials are useful in creating advanced coatings and composites with enhanced properties such as durability and resistance to environmental degradation .
  • Nanomaterials : Research has indicated that phosphonates can be utilized in the synthesis of nanomaterials, which have applications ranging from drug delivery systems to sensors. The ability of this compound to form stable complexes may facilitate the development of functionalized nanoparticles .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisNucleophilic substitution reactions
Medicinal ChemistryAnticancer activity
Enzyme inhibition
Materials ScienceHybrid material synthesis
Nanomaterial development

Case Study: Anticancer Activity

A study published in ACS Central Science explored the anticancer potential of phosphonate derivatives similar to this compound. Researchers found that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen Substituents :

  • Fluoro (Compound 3, ): Dimethyl [(4-fluorophenyl)(coumarinylamino)methyl]phosphonate exhibits a melting point (m.p.) of 182–184°C and 82% yield.
  • Bromo (Compound 5, ): The bromo analog (m.p. 188–190°C) shows a higher m.p. than the fluoro derivative, likely due to increased molecular weight and halogen polarizability .
  • Iodo (Compound 6, ): The iodo-substituted compound has the highest m.p. (209–211°C), reflecting stronger London dispersion forces .

Electron-Withdrawing Groups :

  • Nitro (Compound 8, ): The nitro group reduces yield (51%) compared to halogens, possibly due to steric hindrance or electronic deactivation during synthesis .

Ester Group Variations

  • Diisopropyl vs. For example, diisopropyl [(4-bromophenyl)(phenylamino)methyl]phosphonate (Compound 1) was studied for crystal packing via Hirshfeld analysis, revealing dominant H-bonding and van der Waals interactions . Dibutyl esters () may offer improved solubility in non-polar solvents due to longer alkyl chains but could hinder crystallization, as seen in the formation of byproducts under catalyst-free conditions .
  • Diethyl Esters (): Diethyl [(4-bromophenyl)methyl]phosphonate (CAS 38186-51-5) lacks the hydroxymethyl group but shares the 4-bromobenzyl motif. Its applications include Suzuki couplings, highlighting the role of the phosphonate group in cross-coupling reactions .

Stereochemical and Functional Group Modifications

  • Stereoisomerism (): Bis((1R,2S,5R)-menthyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate exists as two stereoisomers (29a and 29b). Their distinct $^1$H NMR spectra indicate differing spatial arrangements, which could influence biological activity or crystallization behavior .
  • Chloro Substituents (): Diphenyl 4-bromo-α-chlorobenzylphosphonate (CAS 189099-56-7) introduces a chloro group adjacent to the phosphonate, increasing electrophilicity.

Hydrogen Bonding and Crystal Packing

  • Hydroxymethyl-Containing Phosphonates :

    • Diethyl [hydroxy(phenyl)methyl]phosphonate () forms dimers via O–H⋯O hydrogen bonds, creating $R_2^2(10)$ ring motifs. Similar interactions are expected in the target compound, affecting solubility and thermal stability .
    • Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate () exhibits C–H⋯π interactions, stabilizing its crystal lattice. The nitro group’s electron-withdrawing nature may reduce H-bond strength compared to bromo analogs .
  • Amino-Functionalized Derivatives (): Diisopropyl [(4-bromophenyl)(phenylamino)methyl]phosphonate (Compound 1) shows N–H⋯O hydrogen bonds, while dimethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate () forms N–H⋯O and C–H⋯O interactions. These differences highlight the role of substituents in directing crystal packing .

Data Tables

Table 1: Comparative Properties of Selected Phosphonates

Compound Name (Reference) Substituents Ester Group m.p. (°C) Yield (%) Key Interactions/Properties
Dimethyl [(4-bromophenyl)(coumarinylamino)methyl]phosphonate 4-Br, coumarinylamino Dimethyl 188–190 69 Enhanced halogen bonding
Diisopropyl [(4-bromophenyl)(phenylamino)methyl]phosphonate 4-Br, phenylamino Diisopropyl N/A N/A Dominant H-bonding, DFT-validated
Dibutyl [(phenylamino)(2-(p-tolylethynyl)phenyl)methyl]phosphonate p-tolylethynyl Dibutyl N/A 52 Catalyst-dependent synthesis
Diphenyl 4-bromo-α-chlorobenzylphosphonate 4-Br, Cl Diphenyl N/A N/A Electrophilic reactivity

Biological Activity

Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dibutoxyphosphorylmethanol moiety attached to a 4-bromophenyl group, which contributes to its unique chemical reactivity and biological properties. The presence of the bromine atom allows for various substitution reactions, enhancing its versatility in biological applications.

This compound interacts with specific biological targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to significant alterations in cellular processes, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : The compound may influence receptor activity, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit metabolic processes contributes to its effectiveness. A study demonstrated that phosphonates can serve as effective antimicrobial agents due to their structural similarities to natural substrates involved in microbial metabolism.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For instance, compounds with similar phosphonate structures have shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways .

In Vitro Studies

In vitro studies have provided insights into the compound's biological activity. For example:

  • Cell Viability Assays : Experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanistic Studies : Investigations into the mechanism of action showed that the compound could induce reactive oxygen species (ROS) production, leading to oxidative damage in target cells .

In Vivo Studies

Animal model studies have further elucidated the therapeutic potential of this compound:

  • A study involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor growth compared to controls.
  • Pharmacokinetic studies demonstrated favorable absorption and bioavailability, suggesting potential for clinical application .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism of Action
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial, antiproliferativeInhibition of metabolic pathways
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineAntimicrobial, antioxidantFree radical scavenging
4-BromofentanylOpioid analgesicReceptor agonism

This compound stands out due to its dual functionality as both an enzyme inhibitor and a potential therapeutic agent against cancer.

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